Welcome to the BenchChem Online Store!
molecular formula C14H12O2 B1629899 4-Hydroxy-3'-methylbenzophenone CAS No. 71372-37-7

4-Hydroxy-3'-methylbenzophenone

Cat. No. B1629899
M. Wt: 212.24 g/mol
InChI Key: SONRRMLXSPQLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06143764

Procedure details

4-Methoxyphenyl 3-methylphenyl ketone (603 mg) obtained in Example 131 was dissolved in dichloromethane (3 ml), a 1.0 M boron tribromide-dichloromethane solution (11 ml) was added while cooled in ice, and the admixture was stirred at room temperature for 22 hours, after which the reaction mixture was treated in the same manner as described in Example 121 to obtain 316 mg of the title compound (yield: 56%).
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
boron tribromide dichloromethane
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=2)=[O:9])[CH:5]=[CH:6][CH:7]=1.B(Br)(Br)Br.ClCCl>ClCCl>[CH3:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=2)=[O:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
603 mg
Type
reactant
Smiles
CC=1C=C(C=CC1)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
boron tribromide dichloromethane
Quantity
11 mL
Type
reactant
Smiles
B(Br)(Br)Br.ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled in ice
ADDITION
Type
ADDITION
Details
after which the reaction mixture was treated in the same manner

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.